7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound that belongs to the class of chromones. It has several potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it is believed to act through the inhibition of COX-2 and LOX enzymes, which are involved in the inflammatory response. This compound has also been shown to modulate the activity of several signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Additionally, this compound has been shown to have antitumor properties, which can help to prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its high yield and purity. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers. However, one of the limitations of using this compound is its relatively complex synthesis method, which may require specialized equipment and expertise.
Future Directions
There are several potential future directions for the study of 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could explore the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized with cyclopentadiene to form the final product. The yield of this synthesis method is relatively high, and the purity of the product can be easily achieved through recrystallization.
Scientific Research Applications
7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It can also modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O3/c20-12-5-4-11(17(21)8-12)10-23-13-6-7-15-14-2-1-3-16(14)19(22)24-18(15)9-13/h4-9H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJCUBHITAFCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.